molecular formula C14H12O B122555 Diphenylacetaldehyde CAS No. 947-91-1

Diphenylacetaldehyde

Cat. No. B122555
CAS RN: 947-91-1
M. Wt: 196.24 g/mol
InChI Key: HLLGFGBLKOIZOM-UHFFFAOYSA-N
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Description

Diphenylacetaldehyde is a chemical compound with the molecular formula (C6H5)2CHCHO . It has a molecular weight of 196.24 .


Synthesis Analysis

Diphenylacetaldehyde can be synthesized through various methods. One such method involves the use of a new simple and commercial alkyl-imidazolium ionic liquid, 1-hexyl-2,3-dimethylimidazolium, as a template . Another method involves the use of a combined purification procedure .


Molecular Structure Analysis

The molecular structure of Diphenylacetaldehyde consists of 28 bonds in total, including 16 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aldehyde . The SMILES string representation of the molecule is O=CC(c1ccccc1)c2ccccc2 .


Physical And Chemical Properties Analysis

Diphenylacetaldehyde is a liquid at room temperature . It has a refractive index of n20/D 1.589 (lit.) , a boiling point of 315 °C (lit.) , and a density of 1.106 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthetic Chemistry and Biological Applications : Pettit et al. (2000) described a synthetic route involving diphenylacetaldehyde that leads to the creation of hydroxyphenstatin. This compound demonstrated potent inhibition of tubulin assembly and significant antitumor and antimitotic activity (Pettit, Lippert, & Herald, 2000).

  • Organic Synthesis and Biological Activity : Kozik et al. (2006) utilized diphenylacetaldehydes in the synthesis of α-arylnaphthalenes, which showed notable biological activity against phytopathogenic fungi (Kozik, Wilamowski, Góra, & Sepiol, 2006).

  • Analytical Biochemistry : Richards (1974) modified the diphenylamine procedure, which included the use of diphenylacetaldehyde, to increase sensitivity and convenience in DNA estimation (Richards, 1974).

  • Clinical Chemistry : Rideout, Lim, & Peters (1986) developed a sensitive method for blood acetaldehyde assay, which involved creating fluorescent azine derivatives with substances including diphenylacetaldehyde (Rideout, Lim, & Peters, 1986).

  • Enzymatic and Nanotechnology Applications : Zhang et al. (2015) demonstrated the use of small aldehyde molecules, such as diphenylacetaldehyde, in assembling enzyme-responsive nanocarriers for cancer treatment (Zhang, Fei, Yan, Wang, & Li, 2015).

Safety And Hazards

Diphenylacetaldehyde is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,2-diphenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGFGBLKOIZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241575
Record name Acetaldehyde, diphenyl-
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylacetaldehyde

CAS RN

947-91-1
Record name Diphenylacetaldehyde
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Record name Diphenylacetaldehyde
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Record name DIPHENYLACETALDEHYDE
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Record name Acetaldehyde, diphenyl-
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Record name Diphenylacetaldehyde
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Record name Diphenylacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
AT Nielsen, RL Atkins, J DiPol… - The Journal of Organic …, 1974 - ACS Publications
… Reaction of phenylacetaldehyde, hydratropaldehyde, and diphenylacetaldehyde with ammonia in … isolated as a minor product of the reaction of diphenylacetaldehyde with methanolic …
Number of citations: 24 pubs.acs.org
Y Chiang, AJ Kresge, ET Krogh - Journal of the American …, 1988 - ACS Publications
… of such a study using the diphenylacetaldehyde keto-enol … Diphenylacetaldehyde enol was made from its potassium enolate,3 which was prepared by treating diphenylacetaldehyde …
Number of citations: 48 pubs.acs.org
IL Nantes, G Cilento, EJH Bechara… - Photochemistry and …, 1995 - Wiley Online Library
Plant and animal mitochondria promote the aerobic oxidation of diphenylacetaldehyde (DPAA). This process is accompanied by chemiluminescence and rotenone‐insensitive oxygen …
Number of citations: 27 onlinelibrary.wiley.com
AM Almeida, EJH Bechara, AE Vercesi… - Free Radical Biology and …, 1999 - Elsevier
This work studies damage to rat liver mitochondrial protein, lipid, and DNA caused by electronically excited states generated by cytochrome c-catalyzed diphenylacetaldehyde enol …
Number of citations: 25 www.sciencedirect.com
AJ Fry, E Tsui, E Baum, B Sheludko - … Society Meeting Abstracts …, 2015 - iopscience.iop.org
At the 2014 Electrochemical Society Orlando meeting, we reported the electrochemical oxidation of 1,1-diphenylacetaldehyde (1) in the presence of an equimolar quantity of any of …
Number of citations: 0 iopscience.iop.org
RL Merzel, AJ Fry - Journal of The Electrochemical Society, 2012 - iopscience.iop.org
The anodic conversion of diphenylacetaldehyde to benzophenone in air is shown to take place by two paths when not carried out under an inert atmosphere. One path is …
Number of citations: 6 iopscience.iop.org
TA Rinaldi, ILS Tersariol, FH Dyszy, FM Prado… - Free Radical Biology …, 2004 - Elsevier
We have shown that diphenlacetaldehyde (DPAA) is able to promote mitochondrial ΔΨ disruption accompanied by damage in mitochondrial DNA, lipids, and proteins [Almeida, AM; …
Number of citations: 13 www.sciencedirect.com
DW Cannell - 1970 - search.proquest.com
… diphenylacetaldehyde toward copper (II) while simple aliphatic aldehydes did not react. 2, 2-Dimesityl vinyl alcohol yielded a dehydrodimer in analogy with that of diphenylacetaldehyde…
Number of citations: 0 search.proquest.com
YN Ogibin, AI Ilovaisky, GI Nikishin - Russian chemical bulletin, 1997 - Springer
Direct anodic oxidation oftrans-stilbene in lower alcohols and in some other solvents in the presence of KF or Bu 4 NBF 4 is accompanied by its electrooxidatve rearrangement into …
Number of citations: 8 link.springer.com
RL Merzel - 2012 - Citeseer
The aerobic and electrochemical oxidations of diphenylacetaldehyde (1) were investigated. It was demonstrated that 1 undergoes autoxidation with molecular oxygen to produce …
Number of citations: 2 citeseerx.ist.psu.edu

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